Magnesium 2-ethylhexanoate
Overview
Description
Magnesium 2-ethylhexanoate is an organometallic compound with the chemical formula Mg[OOCCH(C2H5)C4H9]2. It is a magnesium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Magnesium 2-ethylhexanoate, as a magnesium source, is primarily targeted towards various biochemical reactions in the body. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
This compound interacts with its targets by acting as a co-factor in various enzymatic reactions. It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, it has been likened to a physiological calcium antagonist .
Biochemical Pathways
This compound affects numerous biochemical pathways. Magnesium ions (Mg2+) and MgATP2- regulate the most important glycolytic enzymes, namely hexokinase, phosphofructokinase, aldolase, phosphoglycerate kinase, and pyruvate kinase . It also plays a vital role in almost every biological process. More than 800 different biochemical roles of Mg2+ have been identified in physiological processes ranging from the creation of cellular energy or the synthesis of biomolecules to the activation of enzymes and ribozymes .
Pharmacokinetics
It is known that magnesium is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .
Result of Action
The result of this compound’s action is the facilitation of numerous biochemical reactions in the body. It aids in energy metabolism, nucleic acid synthesis, muscle contraction, neuronal activity, and more . It also plays a role in the decomposition of cumene hydroperoxide (CHP) in various solvents .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the catalytic activity of this compound in carbon tetrachloride is higher than in chlorobenzene and benzene . The stability of the complex depending on the nature of the solvent decreases in the order C6H5Cl > CCl4 > C6H6 .
Biochemical Analysis
Biochemical Properties
Magnesium 2-ethylhexanoate plays a significant role in biochemical reactions. As a magnesium source, it interacts with enzymes, proteins, and other biomolecules. Magnesium is a critical mineral involved in regulating many physiological functions. It acts as a cofactor or activator in more than 300 enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 2-ethylhexanoate can be synthesized through the reaction of magnesium metal with 2-ethylhexanoic acid. The reaction typically involves heating magnesium metal in the presence of 2-ethylhexanoic acid under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
Mg+2C8H16O2→Mg(C8H15O2)2+H2
Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction is carried out in a solvent such as toluene or xylene to facilitate the dissolution of the reactants and the formation of the product .
Chemical Reactions Analysis
Types of Reactions: Magnesium 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, particularly in the decomposition of hydroperoxides.
Reduction: It can participate in reduction reactions, especially in the presence of hydrogen donors.
Substitution: It can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydroperoxides, and the reactions are typically carried out in solvents like benzene or chlorobenzene.
Reduction: Hydrogen gas or other hydrogen donors are used as reagents.
Substitution: Various ligands such as phosphines or amines can be used to replace the 2-ethylhexanoate ligands.
Major Products Formed:
Oxidation: The major products include alcohols, ketones, and aldehydes.
Reduction: The major products are typically reduced forms of the starting materials.
Substitution: The major products are new organometallic compounds with different ligands.
Scientific Research Applications
Magnesium 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: It is used in the preparation of magnesium-containing compounds for biological studies.
Medicine: It is used in the formulation of certain pharmaceuticals and as a magnesium supplement.
Industry: It is used in the production of coatings, adhesives, and as a stabilizer in plastics
Comparison with Similar Compounds
Magnesium 2-ethylhexanoate can be compared with other similar compounds such as:
Magnesium acetate: Unlike this compound, magnesium acetate is more soluble in water and is commonly used in aqueous reactions.
Magnesium stearate: This compound is used as a lubricant in pharmaceutical formulations, whereas this compound is used more as a catalyst.
Magnesium chloride: Magnesium chloride is highly soluble in water and is used in various industrial processes, while this compound is used in organic solvents.
Properties
IUPAC Name |
magnesium;2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSNFLLWLBPMLH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30MgO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275825, DTXSID00890761 | |
Record name | Magnesium 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15602-15-0, 15863-22-6 | |
Record name | Magnesium 2-ethylhexoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM 2-ETHYLHEXOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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